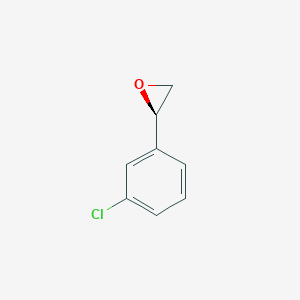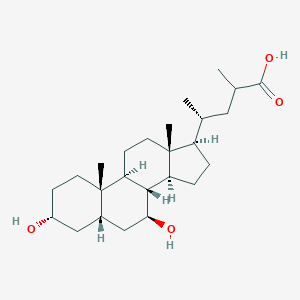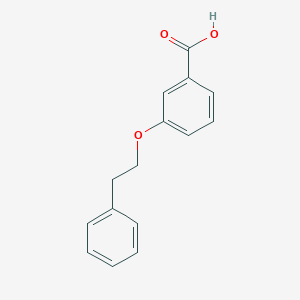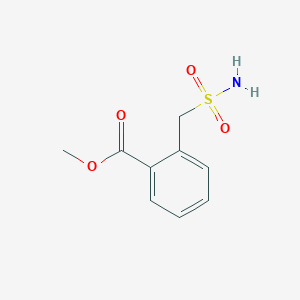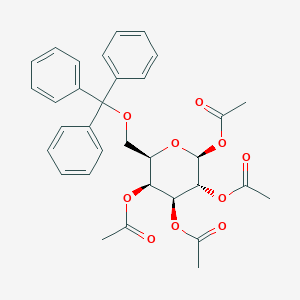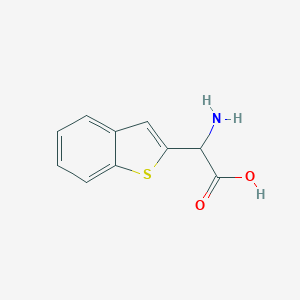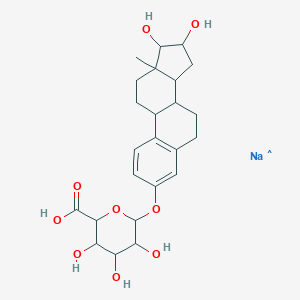
Estriol 3-(bêta-D-glucuronide) sel de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estriol 3-(beta-D-glucuronide) sodium salt is a metabolite of estriol, a naturally occurring estrogen. It is formed from estriol by the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT1A10 . This compound is known for its role in various biological processes and is often used in scientific research.
Applications De Recherche Scientifique
Estriol 3-(beta-D-glucuronide) sodium salt has several scientific research applications:
Chemistry: It is used as a substrate in enzymatic studies to understand the activity of UDP-glucuronosyltransferases.
Biology: The compound is used to study the binding properties of glucuronides to liver plasma membranes.
Medicine: It is used in research related to hormone replacement therapy and the metabolism of estrogens.
Industry: The compound is used in the development of assays for the detection of glucuronidase activity.
Mécanisme D'action
Target of Action
Estriol 3-(beta-D-glucuronide) sodium salt is a metabolite of Estriol . It primarily targets the UDP-glucuronosyltransferase (UGT) isoform UGT1A10 . This enzyme plays a crucial role in the glucuronidation process, a major phase II metabolic pathway in the body. It also binds to basolateral and canalicular liver plasma membranes .
Mode of Action
The compound competitively inhibits the hydrolysis of 4-methylumbelliferyl-β-D-glucuronide (4Mu-GlcU) . It is also a substrate for hydrolysis by Klotho-human IgG1 Fc protein (KLFc) .
Pharmacokinetics
It is known that the compound is soluble in warm water , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound’s action results in the competitive inhibition of the hydrolysis of 4Mu-GlcU and its being a substrate for hydrolysis by KLFc . This can lead to changes in the levels of these compounds in the body, potentially affecting various physiological processes.
Action Environment
The action of Estriol 3-(beta-D-glucuronide) sodium salt can be influenced by various environmental factors. For instance, the compound’s solubility in warm water suggests that temperature could impact its action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
Estriol 3-(beta-D-glucuronide) sodium salt plays a significant role in biochemical reactions. It is formed from estriol by the UDP-glucuronosyltransferase (UGT) isoform UGT1A10 . It competitively inhibits the hydrolysis of 4-methylumbelliferyl-β-D-glucuronide (4Mu-GlcU) and is a substrate for hydrolysis by Klotho-human IgG1 Fc protein (KLFc) .
Cellular Effects
Estriol 3-(beta-D-glucuronide) sodium salt has profound effects on various types of cells and cellular processes. It binds to basolateral and canalicular liver plasma membranes with Kd values of 85 and 164 µM, respectively
Molecular Mechanism
The molecular mechanism of Estriol 3-(beta-D-glucuronide) sodium salt involves its binding interactions with biomolecules and changes in gene expression. It binds to basolateral and canalicular liver plasma membranes . It also competitively inhibits the hydrolysis of 4Mu-GlcU and is a substrate for hydrolysis by KLFc .
Temporal Effects in Laboratory Settings
It is known that it is stable and does not degrade easily
Metabolic Pathways
Estriol 3-(beta-D-glucuronide) sodium salt is involved in the metabolic pathway of estriol. It is formed from estriol by the UGT isoform UGT1A10
Transport and Distribution
Estriol 3-(beta-D-glucuronide) sodium salt binds to basolateral and canalicular liver plasma membranes This suggests that it may be transported and distributed within cells and tissues via these membranes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Estriol 3-(beta-D-glucuronide) sodium salt is synthesized through the glucuronidation of estriol. The process involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to estriol . The reaction typically occurs under physiological conditions, with the presence of the enzyme and the substrate.
Industrial Production Methods
Industrial production of estriol 3-(beta-D-glucuronide) sodium salt involves the use of recombinant UGT enzymes to catalyze the glucuronidation reaction. The process is carried out in bioreactors under controlled conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Estriol 3-(beta-D-glucuronide) sodium salt undergoes various chemical reactions, including hydrolysis and competitive inhibition. It competitively inhibits the hydrolysis of 4-methylumbelliferyl-beta-D-glucuronide and is a substrate for hydrolysis by Klotho-human IgG1 Fc protein .
Common Reagents and Conditions
The hydrolysis reactions typically involve enzymes such as beta-glucuronidase. The conditions for these reactions are usually mild, occurring at physiological pH and temperature .
Major Products Formed
The major products formed from the hydrolysis of estriol 3-(beta-D-glucuronide) sodium salt include estriol and glucuronic acid .
Comparaison Avec Des Composés Similaires
Estriol 3-(beta-D-glucuronide) sodium salt is similar to other estrogen metabolites such as estradiol 3-(beta-D-glucuronide) and estrone 3-(beta-D-glucuronide). it is unique in its specific binding properties and its role in the metabolism of estriol . The similar compounds include:
- Estradiol 3-(beta-D-glucuronide)
- Estrone 3-(beta-D-glucuronide)
Estriol 3-(beta-D-glucuronide) sodium salt stands out due to its specific interactions with liver plasma membranes and its role in the competitive inhibition of glucuronide hydrolysis .
Propriétés
Numéro CAS |
15087-06-6 |
|---|---|
Formule moléculaire |
C24H31NaO9 |
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
sodium;(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H32O9.Na/c1-24-7-6-13-12-5-3-11(32-23-19(28)17(26)18(27)20(33-23)22(30)31)8-10(12)2-4-14(13)15(24)9-16(25)21(24)29;/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31);/q;+1/p-1/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+;/m1./s1 |
Clé InChI |
FLBRXKAJFFYOFP-NPSQBYGWSA-M |
SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Na] |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+] |
SMILES canonique |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
Synonymes |
16α,17β-Dihydroxyestra-1,3,5(10)-trien-3-yl β-D-Glucopyranosiduronic Acid Monosodium Salt; 3-(β-D-Glucopyranuronosyloxy)-estra-1,3,5(10)-triene-16α,17β-diol Monosodium Salt; Estriol Sodium 3-Glucuronate; Sodium (2S,3S,4S,5R,6S)-6-(((8R,9S,13S,14S,16R |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


